2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline

Vue d'ensemble

Description

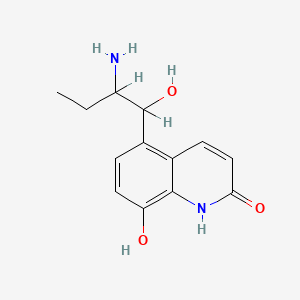

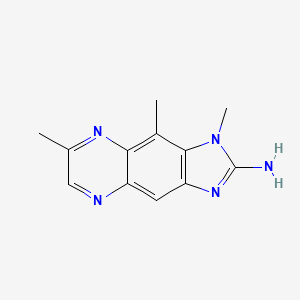

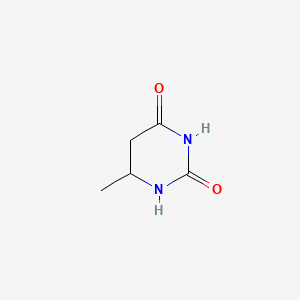

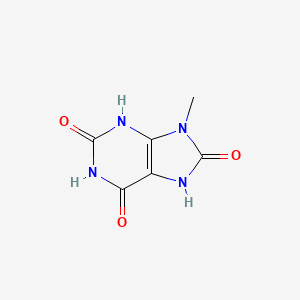

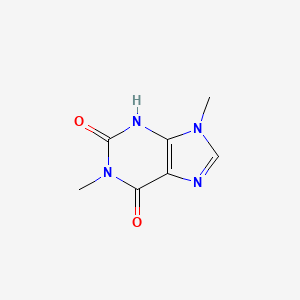

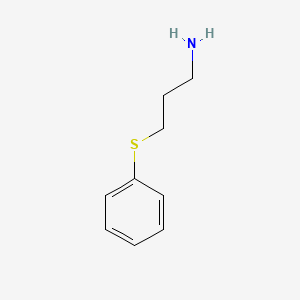

2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline is a chemical compound with the molecular formula C12H13N5 . It is a heterocyclic aromatic amine .

Synthesis Analysis

The compound can be synthesized by heating a mixture of creatine, threonine, and glucose (1:1:0.5) at 200°C for 5 hours . This method was found to produce a large quantity of the compound .Molecular Structure Analysis

The structure of this compound was determined to be this compound by X-ray crystallography .Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 464.3±55.0 °C at 760 mmHg, and a flash point of 234.6±31.5 °C . It has 5 H bond acceptors, 2 H bond donors, and no freely rotating bonds . Its ACD/LogP is 0.98 .Applications De Recherche Scientifique

Synthesis and Mutagenicity

2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline has been synthesized and studied for its mutagenic activity. A study by Achiwa et al. (1994) reported the synthesis of this compound from 3-fluoro-2-methylaniline, demonstrating its mutagenic activity similar to the naturally isolated mutagen (Achiwa, Shiozawa, Nukaya, & Terao, 1994).

Identification in Food Products

In research conducted by Takahashi et al. (1985), 2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline (a related compound) was identified in beef extract. This study highlighted the presence of such compounds in food products, contributing significantly to the total mutagenicity of the extract (Takahashi, Wakabayashi, Nagao, Yamaizumi, Sato, Kinae, Tomita, & Sugimura, 1985).

Carcinogenic Properties

A study by Murray et al. (1993) developed a gas chromatographic-mass spectrometric assay for measuring this compound in food, indicating its significance in evaluating the carcinogenic potential of food substances (Murray, Lynch, Knize, & Gooderham, 1993).

Detection in Cooked Meats

The detection of heterocyclic aromatic amines, including 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline, in cooked meats and grill scrapings has been a subject of study. Turesky et al. (2005) employed HPLC/ESI-MS/MS methods for this purpose, underscoring the significance of these compounds in assessing food safety (Turesky, Taylor, Schnackenberg, Freeman, & Holland, 2005).

Mutagen Formation Inhibition

A study by Lee, Jiaan, & Tsai (1992) found that flavone inhibits the formation of mutagens like 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline in a glycine/creatine/glucose model system. This research provides insights into potential methods to reduce the formation of such mutagens during food processing (Lee, Jiaan, & Tsai, 1992).

Propriétés

IUPAC Name |

3,4,6-trimethylimidazo[4,5-g]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5/c1-6-5-14-8-4-9-11(7(2)10(8)15-6)17(3)12(13)16-9/h4-5H,1-3H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSISUTCDDLFJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(C=C2N=C1)N=C(N3C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166065 | |

| Record name | 2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156243-39-9 | |

| Record name | 2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156243399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,7,9-trimethylimidazo(4,5-g)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

250 °C | |

| Record name | 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)

![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11-dimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-21-(prop-2-enylamino)-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1219536.png)